An In-depth Technical Guide to 1-Methylimidazolidine: Chemical Properties and Molecular Structure
An In-depth Technical Guide to 1-Methylimidazolidine: Chemical Properties and Molecular Structure
Introduction
The imidazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a detailed technical overview of 1-methylimidazolidine, a fundamental N-alkylated saturated heterocyclic amine. While specific experimental data for 1-methylimidazolidine is not extensively documented in publicly available literature, this guide will provide a comprehensive analysis of its molecular structure, predicted chemical properties, and likely reactivity based on the established principles of heterocyclic chemistry and data from closely related analogues. The discussion will also touch upon the broader significance of the imidazolidine moiety in drug development, offering valuable insights for researchers, scientists, and professionals in the field.
Molecular Structure and Conformation
1-Methylimidazolidine is a five-membered saturated heterocycle containing two nitrogen atoms at the 1 and 3 positions, with a methyl group substituted on one of the nitrogen atoms.
IUPAC Name: 1-methylimidazolidine Molecular Formula: C₄H₁₀N₂
The imidazolidine ring is not planar and exists in a puckered conformation to minimize steric strain. The two most common conformations are the "envelope" and "twist" forms. The presence of the N-methyl group will influence the conformational equilibrium and the steric accessibility of the lone pairs on the nitrogen atoms.
Molecular Structure of 1-Methylimidazolidine
Caption: 2D chemical structure of 1-methylimidazolidine.
Physicochemical Properties
While specific experimental data for 1-methylimidazolidine is scarce, its physicochemical properties can be predicted based on its structure and comparison with related compounds like imidazolidine and other N-methylated amines.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Weight | 86.14 g/mol | Calculated from the molecular formula (C₄H₁₀N₂). |
| Boiling Point | Estimated to be in the range of 120-150 °C | Lower than N,N'-dimethylimidazolidine due to the presence of an N-H bond allowing for hydrogen bonding, but higher than imidazolidine due to the increased molecular weight. |
| Density | Estimated to be around 0.9 - 1.0 g/cm³ | Similar to other simple cyclic amines. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of two nitrogen atoms capable of hydrogen bonding suggests good solubility in polar solvents. |
| pKa | The pKa of the conjugate acid is likely to be in the range of 8-10. | Saturated amines are basic. The exact pKa will depend on the specific nitrogen atom being protonated and the inductive effect of the methyl group. |
Synthesis of 1-Methylimidazolidine
A common and effective method for the synthesis of N-alkylated imidazolidines involves the condensation of a 1,2-diamine with an aldehyde, followed by N-alkylation. For 1-methylimidazolidine, a plausible synthetic route would start from ethylenediamine and formaldehyde to form imidazolidine, which is then methylated. A more direct approach would involve the condensation of N-methylethylenediamine with formaldehyde.
Experimental Protocol: Synthesis via N-Methylethylenediamine and Formaldehyde
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Reaction Setup: To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise at 0 °C with stirring.
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Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield 1-methylimidazolidine.
Proposed Synthesis of 1-Methylimidazolidine
Caption: The imidazolidine scaffold as a versatile platform in drug development.
Safety and Handling
Specific toxicity data for 1-methylimidazolidine is not available. However, based on its structure as a cyclic amine, the following general precautions should be observed:
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
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Toxicity: Amines can be corrosive and may cause skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.
Conclusion
1-Methylimidazolidine represents a fundamental structure within the broader class of imidazolidine-based compounds. While detailed experimental data for this specific molecule is limited, its chemical properties, reactivity, and synthetic pathways can be reliably inferred from the principles of heterocyclic chemistry and the behavior of its close analogues. The imidazolidine scaffold continues to be a rich source of inspiration for the design of new therapeutic agents, and a deeper understanding of its simple derivatives like 1-methylimidazolidine is valuable for the continued development of novel drugs.
References
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PubChem. (n.d.). 1-Methylimidazolidine-2,4,5-trione. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylimidazolidin-2-one. Retrieved from [Link]
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